molecular formula C9H9ClN2O4 B171928 N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide CAS No. 160088-53-9

N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide

Cat. No. B171928
Key on ui cas rn: 160088-53-9
M. Wt: 244.63 g/mol
InChI Key: UDVMKRHMXJOWQA-UHFFFAOYSA-N
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Patent
US06852712B2

Procedure details

To a solution of N-(5-chloro-4-methoxy-2-nitrophenyl)-acetamide (2 g, 8.2 mmol) in 5N HCl (20 mL) is added 1,4-dioxane (10 mL), and the mixture is stirred at 60° C. for 1.5 hours. The reaction mixture is concentrated and partitioned between EtOAc/2 N NaOH. The aqueous layers are washed with EtOAc (3×), brine, dried (MgSO4), adsorbed onto silica gel, and chromatographed (70% EtOAc/hexanes) to provide an orange powder.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([O:15][CH3:16])=[CH:4][C:5]([N+:12]([O-:14])=[O:13])=[C:6]([NH:8]C(=O)C)[CH:7]=1.O1CCOCC1>Cl>[Cl:1][C:2]1[C:3]([O:15][CH3:16])=[CH:4][C:5]([N+:12]([O-:14])=[O:13])=[C:6]([CH:7]=1)[NH2:8]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC=1C(=CC(=C(C1)NC(C)=O)[N+](=O)[O-])OC
Name
Quantity
10 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
20 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at 60° C. for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated
CUSTOM
Type
CUSTOM
Details
partitioned between EtOAc/2 N NaOH
WASH
Type
WASH
Details
The aqueous layers are washed with EtOAc (3×), brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
chromatographed (70% EtOAc/hexanes)
CUSTOM
Type
CUSTOM
Details
to provide an orange powder

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
ClC=1C(=CC(=C(N)C1)[N+](=O)[O-])OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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